

A Comparative Risk Assessment of Dietary Exposure to Bisphenol A and Its Alternatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bisphenol A*

Cat. No.: *B028190*

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bisphenol A (BPA), a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, has faced intense scrutiny over the last two decades.^{[1][2]} Its widespread use in food contact materials, such as the lining of food and beverage cans and plastic containers, has led to ubiquitous human exposure, primarily through diet.^{[3][4]} A significant body of scientific evidence has classified BPA as an endocrine-disrupting chemical (EDC), linking it to a range of adverse health effects, including reproductive and developmental toxicity, metabolic diseases, and carcinogenicity.^{[1][2]} This has prompted regulatory actions globally, including bans on its use in baby bottles and other products in numerous countries.^{[1][5]} In response, the industry has introduced a variety of "BPA-free" alternatives, most notably Bisphenol S (BPS), Bisphenol F (BPF), and **Bisphenol AF** (BPAF).^{[1][6]}

However, the structural similarity of these alternatives to BPA raises significant concerns about their safety, a phenomenon often termed "regrettable substitution."^{[6][7]} Emerging research suggests that these substitutes are not necessarily inert and may exert similar, or in some cases, even more potent, endocrine-disrupting effects.^{[8][9][10]} This guide provides a comprehensive comparative risk assessment of dietary exposure to BPA and its prevalent alternatives. It is designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge and experimental methodologies required to navigate this complex toxicological landscape. By synthesizing the latest scientific findings

and outlining robust analytical and toxicological protocols, this guide aims to foster a deeper understanding of the potential risks associated with these compounds and to support the development of safer alternatives.

Chemical Structures and Physicochemical Properties: The Foundation of Biological Activity

The biological activity of bisphenols is intrinsically linked to their molecular structure. All bisphenols share a common structural motif: two hydroxyphenyl functionalities. The variations lie in the bridging carbon atom or group, which significantly influences the molecule's physicochemical properties, such as its lipophilicity, steric hindrance, and electronic characteristics. These factors, in turn, dictate the compound's ability to interact with biological receptors, its metabolic fate, and its overall toxicological profile.

Bisphenol	Chemical Structure	Key Structural Difference from BPA	Impact on Properties
Bisphenol A (BPA)	Isopropylidene bridge	Provides a specific three-dimensional conformation.	
Bisphenol S (BPS)	Sulfonyl group bridge	Increases polarity and potential for different intermolecular interactions.	
Bisphenol F (BPF)	Methylene bridge	Offers greater conformational flexibility compared to BPA.	
Bisphenol AF (BPAF)	Hexafluoroisopropylidene bridge	The electron-withdrawing trifluoromethyl groups significantly increase acidity and receptor binding affinity. [11]	

The seemingly minor structural modifications in BPA alternatives can lead to profound differences in their biological activity. For instance, the hexafluoro-isopropylidene group in BPAF enhances its binding affinity for estrogen receptors, making it a more potent endocrine disruptor than BPA in some assays.[\[11\]](#)[\[12\]](#) Conversely, the sulfonyl group in BPS, while making it more resistant to biodegradation, also alters its receptor interaction profile.[\[8\]](#) Understanding these structure-activity relationships is the first critical step in a comparative risk assessment.

Dietary Exposure Pathways and Biomonitoring

The primary route of human exposure to BPA and its analogues is through the diet.[\[3\]](#)[\[13\]](#) These compounds can leach from the linings of canned foods and beverages, polycarbonate plastic containers, and other food contact materials into the food we consume.[\[3\]](#)[\[14\]](#) The extent of migration depends on various factors, including the temperature of the food, its acidity, and the duration of contact.

Non-dietary sources also contribute to overall exposure and include thermal paper receipts, dust, and some dental sealants.[\[3\]](#)[\[4\]](#) Once ingested, bisphenols are metabolized in the body, primarily in the liver, through glucuronidation and sulfation, and are then excreted in the urine.[\[4\]](#)[\[15\]](#) This metabolic pathway is crucial for detoxification; however, the unconjugated, or "free," form of the bisphenol is the biologically active moiety that can interact with cellular receptors.[\[15\]](#)[\[16\]](#)

Human biomonitoring studies, which typically measure the concentration of bisphenols and their metabolites in urine, consistently show widespread exposure in the general population.[\[2\]](#)[\[17\]](#) These studies are invaluable for assessing the extent of human exposure and for identifying trends over time as regulatory measures are implemented and new alternatives are introduced.

Comparative Toxicological Assessment: Endocrine Disruption and Beyond

The principal toxicological concern for bisphenols is their ability to interfere with the endocrine system. They are known xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ER α and ER β). This can disrupt a multitude of hormonal signaling pathways, leading to a cascade of adverse health effects.

Comparative Estrogenic and Anti-Androgenic Activity

Numerous in vitro and in vivo studies have demonstrated that BPA alternatives are not necessarily safer than BPA in terms of their hormonal activity.[\[9\]](#)[\[18\]](#) In fact, some alternatives exhibit equal or even greater estrogenic and/or anti-androgenic potency.

A systematic review of 32 studies concluded that BPS and BPF are as hormonally active as BPA, demonstrating estrogenic, anti-estrogenic, androgenic, and anti-androgenic effects.[\[9\]](#) Another study found that all tested bisphenols showed estrogenic activity, with BPAF being the most potent, followed by BPB, BPZ, and then BPA.[\[19\]](#)[\[20\]](#)

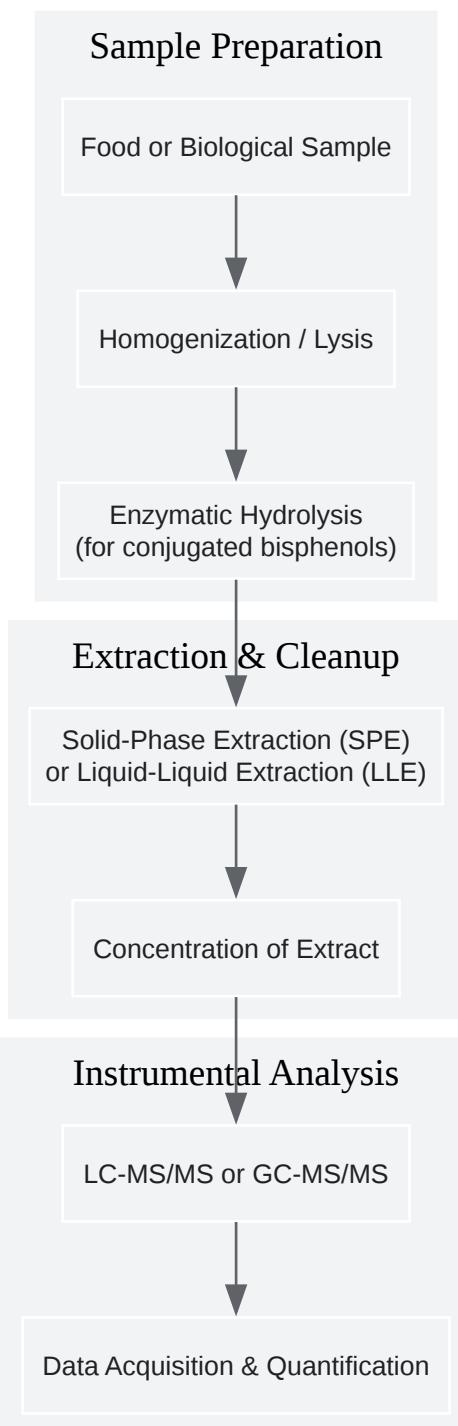
Table 1: Relative Estrogenic Potency of BPA and its Alternatives

Compound	Relative Potency (Compared to BPA)	Key Findings from In Vitro/In Vivo Studies	References
BPA	1.0 (Reference)	Well-established endocrine disruptor with estrogenic activity.	[1] [2]
BPS	Similar to or slightly less potent than BPA	Shows estrogenic and anti-androgenic activity. [9] [18] Some studies suggest it has potencies similar to estradiol in membrane-mediated pathways. [9]	[9] [18] [21]
BPF	Similar to or slightly less potent than BPA	Demonstrates estrogenic and anti-androgenic activity. [9] [18] Can induce uterine growth in rats. [18]	[9] [18] [21]
BPAF	More potent than BPA	Exhibits stronger affinity for estrogen receptors. [11] [12] Classified as a reproductive toxicant due to its high estrogenic potency. [11]	[8] [11] [12]

Other Toxicological Endpoints

Beyond endocrine disruption, research is uncovering a broader spectrum of toxicological effects associated with BPA and its alternatives. These include:

- Metabolic Disruption: Evidence suggests a link between bisphenol exposure and an increased risk of obesity and type 2 diabetes.[1][22] In vitro studies have shown that BPA can promote the differentiation of preadipocytes into adipocytes and increase lipid accumulation. [22]
- Neurotoxicity: Some **bisphenol** analogues, such as BPS and BPAF, have been shown to adversely impact the nervous system and may lead to neurobehavioral dysfunctions.[11]
- Cytotoxicity and Genotoxicity: Studies have indicated that some alternatives, like BPF and BPS, can cause DNA damage and chromosomal aberrations.[11][18]
- Immunotoxicity: BPS exposure has been linked to immune system dysregulation.[11]


Experimental Protocols for Comparative Assessment

A robust comparative risk assessment relies on well-designed and validated experimental protocols. The following section outlines key methodologies for evaluating the dietary exposure and toxicological profiles of bisphenols.

Quantification of Bisphenols in Food and Biological Matrices

Accurate determination of bisphenol concentrations in food and biological samples (e.g., urine, serum) is fundamental to exposure assessment. The standard analytical approach involves a combination of sophisticated extraction techniques and highly sensitive chromatographic methods.

Workflow for **Bisphenol** Analysis:

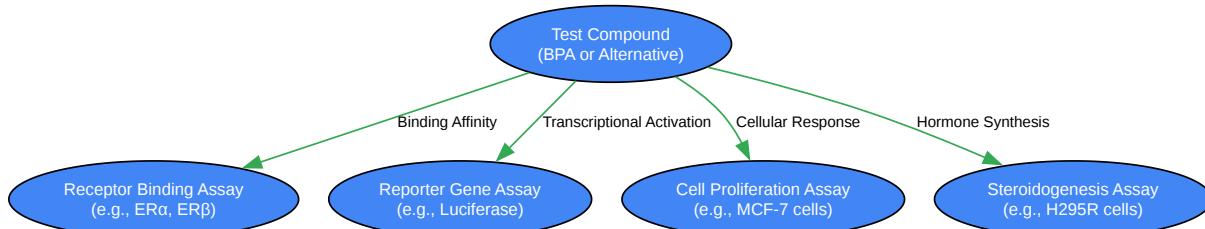
[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of bisphenols.

Detailed Protocol: Solid-Phase Extraction (SPE) followed by LC-MS/MS

- Sample Preparation:
 - For liquid samples (e.g., urine, beverages), acidify to pH 5-6.
 - For solid food samples, homogenize and perform an enzymatic or acidic extraction.
 - For the analysis of total bisphenols (free and conjugated), include an enzymatic hydrolysis step using β -glucuronidase/sulfatase.
- Solid-Phase Extraction (SPE):
 - Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by acidified water.
 - Load the prepared sample onto the cartridge.
 - Wash the cartridge with a low-organic solvent mixture to remove interferences.
 - Elute the bisphenols with a suitable organic solvent (e.g., methanol or acetonitrile).
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
 - Use a suitable reversed-phase column for separation.
 - Employ an electrospray ionization (ESI) source in negative ion mode.
 - Monitor specific precursor-to-product ion transitions for each **bisphenol** analogue for accurate quantification.

This methodology provides the high sensitivity and selectivity required for detecting the low concentrations of bisphenols typically found in food and biological samples.[14][23][24][25]


In Vitro Assays for Endocrine Disruption Potential

In vitro assays are invaluable tools for screening the endocrine-disrupting potential of chemicals in a rapid and cost-effective manner.[26][27] They provide mechanistic insights into how a compound interacts with specific cellular components of the endocrine system.

Commonly Used In Vitro Assays:

- Receptor Binding Assays: These assays directly measure the affinity of a test compound for a specific hormone receptor, such as the estrogen receptor.
- Reporter Gene Assays: These assays utilize cells that have been genetically modified to produce a measurable signal (e.g., light from luciferase) when a hormone receptor is activated. The MVLN luciferase gene reporter assay is one such example.[12][28]
- Cell Proliferation Assays: Certain cancer cell lines, such as MCF-7 breast cancer cells, proliferate in response to estrogenic compounds. Measuring the rate of cell growth can indicate the estrogenic activity of a test substance.[26]
- Steroidogenesis Assays: These assays, often using cell lines like H295R, measure the effect of a chemical on the production of steroid hormones.[12][26][28]

Visualizing the In Vitro Assessment Cascade:

[Click to download full resolution via product page](#)

Caption: Key in vitro assays for endocrine activity.

Regulatory Landscape and Future Perspectives

The growing body of evidence on the potential health risks of BPA and its alternatives has prompted significant regulatory action, particularly in the European Union. In 2024, the EU formally banned BPA in all food contact materials.^{[7][29]} Furthermore, the European Food Safety Authority (EFSA) drastically lowered the tolerable daily intake (TDI) for BPA in 2023, reflecting the increasing concern over its safety even at very low exposure levels.^[29] Other countries, including Canada, have also implemented restrictions on BPA.^[7]

While the regulatory focus has primarily been on BPA, there is a growing recognition of the need to assess the safety of its alternatives. The EU has classified several other bisphenols, including BPS and BPAF, as "hazardous" due to their reproductive toxicity or carcinogenicity.^[30]

The future of risk assessment for these compounds will likely involve a more holistic and class-based approach. Rather than evaluating each chemical individually, there is a push to assess groups of structurally similar compounds.^[31] This approach, coupled with the development of high-throughput screening methods and advanced in silico modeling, will be crucial for prioritizing chemicals for further testing and for avoiding the cycle of regrettable substitution.

Conclusion

The replacement of BPA with structurally similar alternatives has not necessarily led to safer consumer products. The available scientific evidence strongly suggests that many of these substitutes, including BPS, BPF, and BPAF, exhibit endocrine-disrupting properties comparable to, or in some cases, greater than BPA.^{[8][9][10]} This underscores the critical need for a paradigm shift in how we approach the safety assessment of chemicals, moving from a one-by-one substitution model to a more comprehensive, class-based evaluation.

For researchers, scientists, and drug development professionals, a thorough understanding of the comparative toxicology of these compounds is paramount. This includes a firm grasp of their structure-activity relationships, exposure pathways, and the array of toxicological endpoints they can affect. By employing robust and validated experimental methodologies, the scientific community can continue to generate the critical data needed to inform regulatory

decisions, guide the development of truly safer alternatives, and ultimately protect public health.

References

- Determination of Endocrine Disruption Potential of **Bisphenol A** Alternatives in Food Contact Materials Using In Vitro Assays: State of the Art and Future Challenges. (2019). PubMed. [\[Link\]](#)
- A REVIEW RECENT DEVELOPMENT ON ANALYTICAL METHODS FOR DETERMINATION OF **BISPHENOL A** IN FOOD AND BIOLOGICAL SAMPLES. (n.d.). Taylor & Francis Online. [\[Link\]](#)
- An insight into **bisphenol A**, food exposure and its adverse effects on health: A review. (n.d.). PMC. [\[Link\]](#)
- Dietary bisphenols exposure as an influencing factor of body mass index. (2024). PMC - NIH. [\[Link\]](#)
- A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in *Caenorhabditis elegans*. (n.d.). MDPI. [\[Link\]](#)
- **Bisphenol** Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review. (n.d.).
- An in vitro investigation of endocrine disrupting potentials of ten **bisphenol** analogues. (2021). ScienceDirect. [\[Link\]](#)
- An in vitro investigation of endocrine disrupting potentials of ten **bisphenol** analogues. (n.d.). ScienceDirect. [\[Link\]](#)
- A Systematic Review and Comparison of the Hormonal Activity of **Bisphenol A** Substitutes. (2015). PubMed. [\[Link\]](#)
- Estrogenic activity of BPA alternatives. (2017). Food Packaging Forum. [\[Link\]](#)
- In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. (2017). PubMed. [\[Link\]](#)
- EU Issues Guidance on Implementation of BPA and Bisphenol Restrictions in Food Contact Materials. (2026).
- Determination of Endocrine Disruption Potential of **Bisphenol A** Alternatives in Food Contact Materials Using In Vitro Assays: State of the Art and Future Challenges. (2019). Semantic Scholar. [\[Link\]](#)
- BPF, BPS and other **bisphenol** analogues found more estrogenic than BPA. (2017). DES Daughter. [\[Link\]](#)
- Concern about the Safety of **Bisphenol A** Substitutes. (n.d.). PMC - NIH. [\[Link\]](#)
- Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. (n.d.). PubMed Central. [\[Link\]](#)

- Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of **Bisphenol A** Substitutes. (n.d.). PMC - PubMed Central. [\[Link\]](#)
- A review recent development on analytical methods for determination of **bisphenol a** in food and biological samples. (2014).
- Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. (2018). PubMed. [\[Link\]](#)
- Endocrine Disruption Potentials of **Bisphenol A** Altern
- Recent advances in analysis of bisphenols and their derivatives in biological matrices. (n.d.). Páginas Personales UNAM. [\[Link\]](#)
- Analytical Methods for Determination of **Bisphenol A**. (2015). Pocket Dentistry. [\[Link\]](#)
- **Bisphenol A**. (n.d.). Wikipedia. [\[Link\]](#)
- Analytical methods for the determination of **bisphenol A** in food. (2015).
- Schematic representation of pathways of **bisphenol A** (BPA) exposure, excretion, and metabolites in the human body. (n.d.).
- **Bisphenol A** (BPA). (n.d.). Biomonitoring | EPA. [\[Link\]](#)
- **Bisphenol A** and Related Compounds: Food Exposure and Safety Consider
- BPA and BPA alternatives BPS, BPAF, and TMBPF, induce cytotoxicity and apoptosis in rat and human stem cells. (2024).
- **Bisphenol** Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity - A Review. (2016).
- Update on the Health Effects of **Bisphenol A**: Overwhelming Evidence of Harm. (n.d.). PMC. [\[Link\]](#)
- Alternatives to BPA are mostly not safer, scientists find. (2025). Food Packaging Forum. [\[Link\]](#)
- BPA Laws and Regulations. (n.d.). Breast Cancer Prevention Partners (BCPP). [\[Link\]](#)
- (PDF) Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. (2018).
- EU Bans **Bisphenol A** in Food Contact Materials Over Health Concerns. (2025). Foresight. [\[Link\]](#)
- **Bisphenol A** (BPA) Regulations in the European Union: An Overview. (2025).
- Endocrine disruption activity of selected BPA alternatives - findings
- Beyond Estrogenicity: A Comparative Assessment of **Bisphenol A** and Its Alternatives in In Vitro Assays Questions Safety of Replacements. (2025).
- Toxicological evaluation of **bisphenol** analogues: preventive measures and therapeutic interventions. (2023). PMC - PubMed Central. [\[Link\]](#)
- Exposure characteristics and cumulative risk assessment of **bisphenol A** and its substitutes: the Taiwan environmental survey for toxicants 2013. (2024). Frontiers. [\[Link\]](#)

- New Study Links “Safer” BPA Alternatives to Obesity, Diabetes, and Hormone Disruption. (2024). Unknown Source. [Link]
- A health conundrum of **bisphenol A** and its alternatives: charting a path beyond the structural analogue substitution pitfall. (2025). OAE Publishing Inc. [Link]
- Metabolism and Kinetics of **Bisphenol A** in Humans at Low Doses Following Oral Administration. (n.d.).
- Human exposures to **Bisphenol A** alternatives and derivatives with equal or more harmful effects. (2016).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Concern about the Safety of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into bisphenol A, food exposure and its adverse effects on health: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A - Wikipedia [en.wikipedia.org]
- 5. bcpp.org [bcpp.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Bisphenol A and Related Compounds: Food Exposure and Safety Considerations - Eurofins USA [eurofinsus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Exposure characteristics and cumulative risk assessment of bisphenol A and its substitutes: the Taiwan environmental survey for toxicants 2013 [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 20. BPF, BPS and other bisphenol analogues found more estrogenic than BPA [desdaughter.com]
- 21. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dietary bisphenols exposure as an influencing factor of body mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 25. researchgate.net [researchgate.net]
- 26. Determination of Endocrine Disruption Potential of Bisphenol A Alternatives in Food Contact Materials Using In Vitro Assays: State of the Art and Future Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of Endocrine Disruption Potential of Bisphenol A Alternatives in Food Contact Materials Using In Vitro Assays: State of the Art and Future Challenges. | Semantic Scholar [semanticscholar.org]
- 28. snu.elsevierpure.com [snu.elsevierpure.com]
- 29. useforesight.io [useforesight.io]
- 30. EU Issues Guidance on Implementation of BPA and Bisphenol Restrictions in Food Contact Materials - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]

- 31. Alternatives to BPA are mostly not safer, scientists find | Food Packaging Forum [foodpackagingforum.org]
- To cite this document: BenchChem. [A Comparative Risk Assessment of Dietary Exposure to Bisphenol A and Its Alternatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028190#comparative-risk-assessment-of-dietary-exposure-to-bisphenol-a-and-its-alternatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com